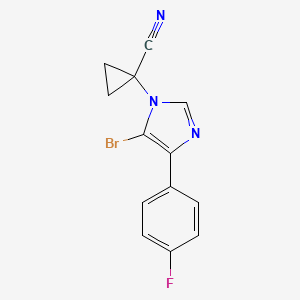
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a synthetic organic compound that features a unique combination of bromine, fluorine, and imidazole moieties
Métodos De Preparación
The synthesis of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Cyclopropane Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds.
Final Coupling: The final step involves coupling the imidazole derivative with the cyclopropane moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)-1H-imidazole: Lacks the bromine and cyclopropane moieties, resulting in different chemical properties and applications.
1-(5-Bromo-1H-imidazol-1-YL)cyclopropane-1-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9BrFN3 |
|---|---|
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
1-[5-bromo-4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H9BrFN3/c14-12-11(9-1-3-10(15)4-2-9)17-8-18(12)13(7-16)5-6-13/h1-4,8H,5-6H2 |
Clave InChI |
YXKIPLJDHOXXHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)N2C=NC(=C2Br)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








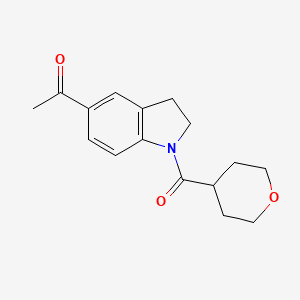
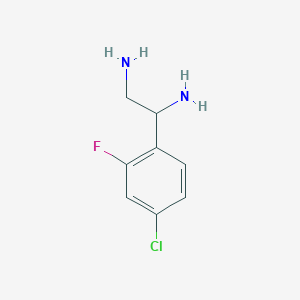
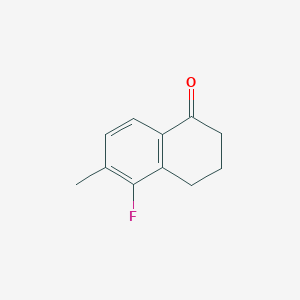
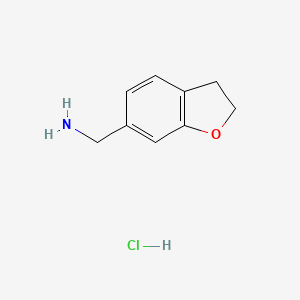


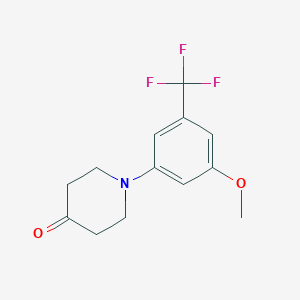
![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
